

Evaluating the Off-Target Effects of α -Phenylpiperidine-2-acetamide: A Comparative Guide

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Compound of Interest

Compound Name: *alpha*-Phenylpiperidine-2-acetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential off-target effects of α -Phenylpiperidine-2-acetamide. Given the limited publicly available data on the direct off-target profile of α -Phenylpiperidine-2-acetamide, this document focuses on a comparative analysis with two structurally and functionally related compounds: methylphenidate and fentanyl. This approach allows for an informed assessment of potential off-target liabilities and highlights the experimental methodologies crucial for such evaluations.

α -Phenylpiperidine-2-acetamide is a key synthetic intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system (CNS) such as analgesics and antidepressants^[1]. Its structural similarity to psychoactive compounds, including methylphenidate for which it is a known impurity, and the phenylpiperidine core it shares with potent opioids like fentanyl, necessitates a thorough evaluation of its potential for unintended pharmacological interactions.

Comparative Off-Target Binding Profiles

While a comprehensive off-target screening panel for α -Phenylpiperidine-2-acetamide is not readily available in published literature, we can infer its potential for off-target interactions by examining the profiles of methylphenidate and fentanyl. The following tables summarize the

binding affinities (K_i in nM) of these compounds for their primary targets and a range of common off-target receptors, transporters, and ion channels.

Table 1: Comparative Off-Target Binding Profile of Methylphenidate and Fentanyl

Target Class	Target	Methylphenidate (Ki, nM)	Fentanyl (Ki, nM)	Potential for Interaction by α-Phenylpiperidine-2-acetamide
Primary Targets	Dopamine Transporter (DAT)	33 - 193[2][3][4]	>10,000	High (structural similarity to methylphenidate)
Norepinephrine Transporter (NET)	38 - 339[2][3][4]	>10,000		High (structural similarity to methylphenidate)
Mu-Opioid Receptor (MOR)	>10,000	0.3 - 1.4[3][5]		High (phenylpiperidine scaffold)
Off-Targets				
Monoamine Transporters	Serotonin Transporter (SERT)	>10,000[3][6][7]	>10,000	Low
Opioid Receptors	Delta-Opioid Receptor (DOR)	Not reported	18 - 1,800	Moderate
Kappa-Opioid Receptor (KOR)	Not reported	160 - 3,000	Moderate	
Serotonin Receptors	5-HT1A	Binds, Ki not consistently reported[8][9][10]	Binds, Ki not consistently reported	Moderate
5-HT2A	>10,000	1,300	Low	
5-HT2B	Binds, Ki not consistently reported[8]	Not reported	Low to Moderate	

Adrenergic Receptors	α1	>1,000	Not reported	Low
α2A, α2B, α2C	Binds, Ki not consistently reported[9][10]	Binds, Ki not consistently reported	Moderate	
Dopamine Receptors	D1	>500[7]	>10,000	Low
D2	>5,000[7]	>10,000	Low	
Ion Channels	hERG	Not reported	Binds, IC50 in μM range	Moderate

Note: Data is compiled from multiple sources and experimental conditions may vary. The potential for interaction by α-Phenylpiperidine-2-acetamide is inferred based on structural similarities.

Experimental Protocols for Off-Target Profiling

A thorough evaluation of off-target effects involves a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to a panel of receptors, transporters, and ion channels.

Materials:

- Test compound (α-Phenylpiperidine-2-acetamide)
- Cell membranes or recombinant cells expressing the target receptor
- Radioligand specific for the target receptor

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Functional Observational Battery (FOB)

The Functional Observational Battery (FOB), or Irwin test, is a standardized method for assessing the global effects of a test compound on the behavior and physiological functions of an animal.

Objective: To identify potential neurological and behavioral side effects of a test compound in a whole-animal model.

Materials:

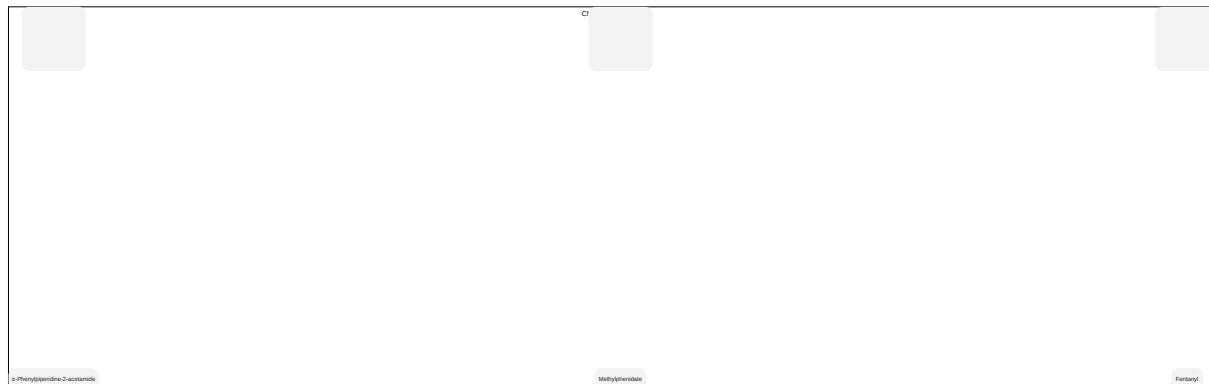
- Test compound (α -Phenylpiperidine-2-acetamide)
- Rodents (e.g., mice or rats)
- Observation arena
- Standardized scoring sheet

Procedure:

- Dosing: Administer the test compound to the animals at various dose levels, including a vehicle control.
- Observation Periods: Observe the animals at predefined time points after dosing (e.g., 15, 30, 60, and 120 minutes).
- Scoring: A trained observer systematically scores a range of parameters, including:
 - Behavioral: Alertness, grooming, locomotor activity, stereotypy.
 - Neurological: Gait, posture, tremor, convulsions, righting reflex.
 - Autonomic: Salivation, piloerection, pupil size, body temperature.
- Data Analysis: Compare the scores of the treated animals to the control group to identify any dose-dependent changes in behavior or physiological function.

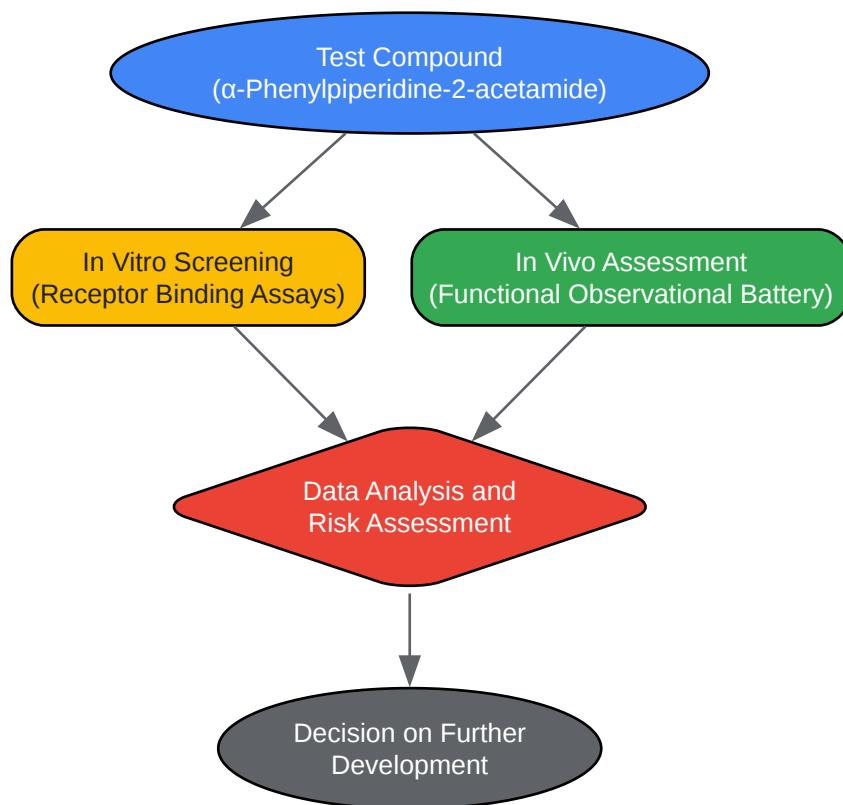
Visualizing Structures and Workflows

To aid in the understanding of the relationships between the compounds and the experimental processes, the following diagrams are provided.



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Caption: Chemical structures of the compounds discussed.

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Caption: A typical workflow for off-target effect screening.

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Caption: Hypothetical off-target signaling pathway.

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